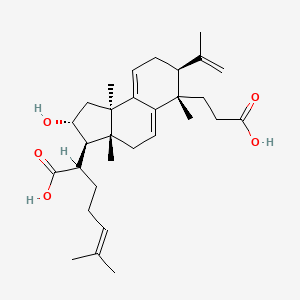

Poricoic acid B

Vue d'ensemble

Description

Poricoic acid B is a complex organic compound with a unique structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Poricoic acid B typically involves multiple steps, including the formation of the cyclopenta[a]naphthalene core and the introduction of various functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are commonly employed to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The double bond in the prop-1-en-2-yl group can participate in electrophilic addition reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving acids or bases to facilitate the addition reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Applications De Recherche Scientifique

Anti-Inflammatory Activity

PAB has shown significant anti-inflammatory effects in various studies. It has been demonstrated to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro.

Key Findings

- In a study involving lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, PAB reduced TNF-α secretion by up to 32% at a concentration of 20 µg/mL compared to the LPS-treated group. The secretion of IL-6 decreased by 66% at the highest concentration tested (40 µg/mL) .

- Another study highlighted that PAB exhibited stronger anti-inflammatory activity than poricoic acid A (PAA), indicating its potential for therapeutic use in inflammatory diseases .

Table 1: Anti-Inflammatory Effects of Poricoic Acid B

| Cytokine | Concentration (µg/mL) | % Reduction Compared to Control |

|---|---|---|

| TNF-α | 20 | 32% |

| IL-1β | 20 | 41% |

| IL-6 | 40 | 66% |

Anti-Diabetic Effects

PAB has been identified as a potent inhibitor of α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism. Its inhibitory action suggests potential applications in managing diabetes.

Table 2: Inhibitory Activity of this compound on α-Glucosidase

| Compound | Inhibition Activity (%) | Binding Interactions |

|---|---|---|

| This compound | Significant | Hydrogen bonds with ARG, HIS |

Anti-Tumor Properties

Research indicates that PAB possesses anti-tumor properties, particularly against various cancer cell lines.

Case Study: HepG2 Cell Model

In a study using HepG2 liver cancer cells, PAB induced apoptosis and arrested the cell cycle at the G2/M phase. The compound also inhibited tumor migration and invasion through multiple signaling pathways .

Table 3: Anti-Tumor Effects of this compound

| Cell Line | Treatment Concentration (µg/mL) | Effect on Cell Viability (%) |

|---|---|---|

| HepG2 | Various | Significant decrease |

| A549 | Various | Moderate decrease |

| DU145 | Various | High decrease |

Mécanisme D'action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anti-inflammatory activity may be mediated through the inhibition of certain enzymes or signaling pathways involved in inflammation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Poricoic acid B: shares similarities with other cyclopenta[a]naphthalene derivatives.

Other similar compounds: include those with variations in the functional groups or stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Activité Biologique

Poricoic acid B (PAB), a triterpenoid derived from Poria cocos, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anti-tumor contexts. This article synthesizes current research findings regarding the biological effects of PAB, supported by data tables and case studies.

Chemical Structure and Properties

This compound is classified as a lanostane-type triterpenoid with the molecular formula and a unique structure that contributes to its pharmacological properties . Its structural features enable interactions with various biological targets, influencing multiple signaling pathways.

Anti-Inflammatory Activity

Recent studies have demonstrated the significant anti-inflammatory effects of PAB. In an experiment involving RAW264.7 cells, PAB was shown to inhibit nitric oxide (NO) production and reduce cytokine secretion in lipopolysaccharide (LPS)-activated cells. The findings are summarized in Table 1:

| Concentration (μg/mL) | NO Production (%) | TNF-α Reduction (%) | IL-1β Reduction (%) | IL-6 Reduction (%) |

|---|---|---|---|---|

| 10 | 20 | 15 | 10 | 30 |

| 20 | 30 | 32 | 41 | 53 |

| 40 | 50 | 45 | 77 | 66 |

At a concentration of 20 μg/mL, PAB reduced TNF-α secretion by 32% compared to the LPS-treated group, while higher concentrations resulted in more pronounced reductions in IL-1β and IL-6 levels .

Anti-Tumor Activity

PAB also exhibits promising anti-tumor properties. A study using HepG2 liver cancer cells indicated that treatment with PAB led to increased apoptosis and cell cycle arrest at the G2/M phase. The results from this study are illustrated in Table 2:

| Treatment | Cell Viability (%) | Apoptosis Rate (%) | Cell Cycle Arrest (G2/M) |

|---|---|---|---|

| Control | 100 | - | - |

| PAB (10 μM) | 75 | 15 | Yes |

| PAB (20 μM) | 50 | 35 | Yes |

The study highlighted that PAB inhibits tumor cell proliferation through the generation of reactive oxygen species (ROS) and affects several signaling pathways, including PI3K/Akt and MAPK pathways .

The mechanisms underlying the biological activities of PAB include:

- Inhibition of Inflammatory Pathways: PAB reduces pro-inflammatory cytokines by modulating NF-kB signaling.

- Induction of Apoptosis: By affecting caspase activation and cell cycle regulation, PAB promotes apoptosis in cancer cells.

- Interaction with Enzymes: Molecular docking studies suggest that PAB interacts with α-glucosidase, inhibiting its activity, which may have implications for diabetes management .

Case Studies

- Study on HepG2 Cells: A comprehensive analysis demonstrated that both poricoic acid A and B induced significant apoptosis in HepG2 cells, with PAB showing a notable reduction in cell viability over time .

- Inflammation Model: In a model using RAW264.7 macrophages, PAB effectively reduced NO production and cytokine levels, showcasing its potential as an anti-inflammatory agent .

Propriétés

IUPAC Name |

2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O5/c1-18(2)9-8-10-20(27(34)35)26-24(31)17-30(7)23-12-11-21(19(3)4)28(5,15-14-25(32)33)22(23)13-16-29(26,30)6/h9,12-13,20-21,24,26,31H,3,8,10-11,14-17H2,1-2,4-7H3,(H,32,33)(H,34,35)/t20?,21-,24+,26-,28-,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXAZWYWJZDFISF-RWENVMIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCC([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60929829 | |

| Record name | 2-[6-(2-Carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-(prop-1-en-2-yl)-2,3,3a,4,6,7,8,9b-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137551-39-4 | |

| Record name | Poricoic acid B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137551394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[6-(2-Carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-(prop-1-en-2-yl)-2,3,3a,4,6,7,8,9b-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.